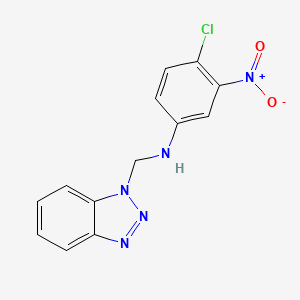

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to activate molecules for various transformations

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline typically involves the reaction of 4-chloro-3-nitroaniline with benzotriazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Reduction: Formation of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-aminoaniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, though specific products would depend on the reaction conditions.

Applications De Recherche Scientifique

Pharmaceutical Development

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline is utilized as an intermediate in synthesizing novel pharmaceuticals. Its structural properties make it particularly useful in developing anti-cancer agents. Research indicates that derivatives of this compound exhibit promising activity against various cancer cell lines.

Case Study: Synthesis of Anti-Cancer Agents

A study demonstrated the synthesis of a series of compounds based on this compound, evaluating their cytotoxic effects on human cancer cell lines. The results showed that specific modifications to the compound enhanced its efficacy, highlighting its potential as a lead compound for further drug development .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various techniques, including chromatography and spectroscopy. Its ability to enhance the detection of specific analytes makes it valuable in both qualitative and quantitative analyses.

Table 1: Applications in Analytical Techniques

| Technique | Application | Benefits |

|---|---|---|

| Chromatography | Separation of complex mixtures | Improved resolution and sensitivity |

| Spectroscopy | Detection of trace compounds | Enhanced signal-to-noise ratio |

Material Science

The compound is also explored for its potential applications in material science, particularly in creating advanced materials such as polymers with improved thermal and mechanical properties. Its incorporation into polymer matrices can enhance performance characteristics, making it suitable for high-performance applications.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer composites results in materials with superior thermal stability and mechanical strength compared to traditional polymers .

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its role in formulating agrochemicals, including pesticides and herbicides. The aim is to develop more effective products that target specific pests while minimizing environmental impact.

Table 2: Agrochemical Applications

| Application Type | Compound Role | Environmental Impact |

|---|---|---|

| Pesticides | Active ingredient | Reduced toxicity to non-target species |

| Herbicides | Selective action against weeds | Lower residual effects on soil health |

Mécanisme D'action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzotriazole moiety is known to form π-π stacking interactions and hydrogen bonds, which can facilitate binding to biological macromolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1H-benzotriazol-1-ylmethyl)-4-chloroaniline

- N-(1H-benzotriazol-1-ylmethyl)-3-nitroaniline

- N-(1H-benzotriazol-1-ylmethyl)-4-nitroaniline

Uniqueness

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline is unique due to the presence of both chloro and nitro substituents on the aniline ring, which can significantly influence its reactivity and potential applications. The combination of these functional groups with the benzotriazole moiety makes it a versatile intermediate for further chemical modifications and applications in various fields.

Activité Biologique

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClN5O2 |

| Molecular Weight | 303.7038 g/mol |

| IUPAC Name | This compound |

| CAS Number | 329080-34-4 |

The compound features a benzotriazole moiety, which is known for its ability to interact with various biological targets due to its structural properties, including the presence of electron-withdrawing groups such as nitro and chloro.

Synthesis

The synthesis of this compound typically involves the following steps:

- Nitration of Aniline Derivatives: Introduction of the nitro group to aniline.

- Benzotriazole Introduction: The attachment of the benzotriazole moiety through nucleophilic substitution.

These reactions often require specific conditions, including strong acids or bases and organic solvents to facilitate the process .

The biological activity of this compound is primarily attributed to its ability to form π–π stacking interactions and hydrogen bonds with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Antimicrobial Properties

Research has demonstrated that compounds containing the benzotriazole structure exhibit significant antimicrobial activity. For instance, studies have shown that similar benzotriazole derivatives possess mild to moderate antibacterial and antifungal properties against various strains, including Escherichia coli and Candida albicans .

Case Study: Antibacterial Activity

A comparative study screened several benzotriazole derivatives for their antibacterial effects. The results indicated that certain compounds showed potent activity against Bacillus subtilis and Pseudomonas fluorescens, suggesting that this compound may exhibit similar properties .

Antiparasitic Activity

Another area of interest is the antiparasitic potential of benzotriazole derivatives. In vitro studies have indicated that certain derivatives can inhibit the growth of Trypanosoma cruzi, a parasite responsible for Chagas disease. The effectiveness was dose-dependent, with significant reductions in parasite viability observed at higher concentrations .

Comparative Analysis with Similar Compounds

The biological profile of this compound can be compared with other benzotriazole derivatives:

| Compound Name | Antibacterial Activity | Antifungal Activity | Antiparasitic Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | Significant |

| 4'-((1H-benzodiazole-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Potent | Moderate | Not tested |

| Benzimidazole Derivatives | Variable | Variable | Moderate |

Propriétés

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c14-10-6-5-9(7-13(10)19(20)21)15-8-18-12-4-2-1-3-11(12)16-17-18/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHBGKSEGKRUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.